molecular formula C10H11N B1582471 4-Phenylbutyronitrile CAS No. 2046-18-6

4-Phenylbutyronitrile

Cat. No.: B1582471
CAS No.: 2046-18-6
M. Wt: 145.20 g/mol
InChI Key: ICMVGKQFVMTRLB-UHFFFAOYSA-N
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Description

4-Phenylbutyronitrile (CAS: 2046-18-6, C₁₀H₁₁N) is an aromatic nitrile characterized by a phenyl group attached to a four-carbon aliphatic chain terminating in a nitrile group. It is a colorless to pale yellow liquid with a boiling point of 130°C at 9.8 mmHg and is primarily used in organic synthesis, including the preparation of pharmaceuticals and specialty chemicals .

Preparation Methods

The preparation of P1025 involves the synthesis of the peptide sequence Ac-QLKTADLPAGRDETTSFVLV-NH2. This is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions for SPPS include the use of a resin-bound starting material, protected amino acids, and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Chemical Reactions Analysis

Reduction Reactions

  • Hydrogenation: 4-Phenylbutyronitrile can be reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon, yielding 4-phenylbutylamine. The reaction is typically conducted under mild conditions, with temperatures around 25-30°C and atmospheric pressure.

    4 PhenylbutyronitrilePd CH24 Phenylbutylamine\text{4 Phenylbutyronitrile}\xrightarrow[\text{Pd C}]{\text{H}_2}\text{4 Phenylbutylamine}
  • Nickel-Catalyzed Reduction: Nickel catalysts can facilitate reductive cross-coupling reactions involving α-chloronitriles, where this compound is produced as a hydrodehalogenation product .

Ritter Reaction

The Ritter reaction involves the addition of nitriles to carbenium ions, generating α-aminoamides . In a study of the Ritter reaction, 4-bromo-4-phenylbutanenitrile was obtained at 71% yield when using this compound with KBF4 as an additive . The use of KF or CsF as additives can lead to the formation of γ-amino nitriles .

Conversion to 2-Hydroxy-4-phenylbutyric Acid Esters

This compound derivatives can be converted into 2-hydroxy-4-phenylbutyric acid esters through stereospecific synthesis methods . This process involves converting (R)-2-hydroxy-4-phenylbutyronitrile to the corresponding ester .

SubstrateConditionsProductYieldPurity (HPLC)
(R)-2-Hydroxy-4-phenylbutyronitrileEthanolic HCl (7-15% w/v), 75-80°C, 15 hrsEthyl 2-hydroxy-4-phenylbutyrate78-80% of theoretical98%

Scientific Research Applications

Medicinal Chemistry

4-Phenylbutyronitrile has been investigated for its potential therapeutic properties, particularly as a precursor in the synthesis of bioactive compounds. Its derivatives have shown promise in anticancer research.

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from this compound. For instance, derivatives synthesized through various chemical reactions demonstrated significant cytotoxic effects against multiple cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (μg/mL)
Derivative AMCF-715.2
Derivative BHeLa22.5
Derivative CA54918.7

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals.

Reaction Mechanisms

One notable application is its use in nickel-catalyzed asymmetric reductive cross-coupling reactions, where it acts as a hydrodehalogenation product. This reaction pathway allows for the formation of more complex molecules with high selectivity and yield.

Table 2: Reaction Conditions and Yields

Reaction TypeSolventYield (%)
Nickel-Catalyzed Cross-CouplingDioxane38
HydrodehalogenationDMATrace

Polymer Science

This compound is also utilized in polymer science as a monomer in the production of specialty polymers. Its incorporation into polymer chains can enhance mechanical properties and thermal stability.

Case Study: Polymer Synthesis

Research has shown that copolymerization involving this compound can lead to materials with improved characteristics suitable for various applications, including coatings and adhesives.

Table 3: Properties of Copolymers

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Copolymer A50220
Copolymer B65250

Applications in Material Science

The compound's unique properties make it suitable for developing advanced materials such as sensors and electronic devices due to its favorable electrical characteristics.

Mechanism of Action

The mechanism of action of P1025 involves its ability to inhibit the adhesion of Streptococcus mutans to tooth surfaces. The peptide binds to the adhesin of the bacterium, preventing it from attaching to the pellicle-coated tooth surfaces. This inhibition reduces the formation of dental biofilm and, consequently, the development of dental caries .

Comparison with Similar Compounds

Comparison with Structurally Similar Nitriles

3-Phenylpropionitrile (PPN, C₉H₉N)

  • Structural Difference : Shorter aliphatic chain (3 carbons vs. 4 carbons).
  • Synthetic Behavior :
    • In reactions with allylic alcohols and HOSA (hydroxylamine-O-sulfonic acid), 4-phenylbutyronitrile and 3-phenylpropionitrile form a 1:1.3 ratio, reflecting competing steric and electronic effects in allylic carbocation intermediates .
    • Yield : Combined yields of this compound and 3-phenylpropionitrile exceed 80% under optimized conditions .
  • Enzymatic Activity :
    • Nitrilases show negligible activity toward this compound (PBN) compared to 3-phenylpropionitrile (PPN), which is hydrolyzed at 100% relative activity in some fungal enzymes .

Allyl Cyanide (C₃H₅CN)

  • Reactivity in Hydrocyanation: Allylbenzene undergoes hydrocyanation to form this compound as a minor product (0.1–7% yield), while isomerization to propenylbenzene dominates (99.9% selectivity) under NiSO₄/NaCN catalysis . Catalyst-dependent selectivity: Dicyanide nickel complexes favor hydrocyanation, whereas monocyanide complexes promote isomerization .

β-Cyano-L-Alanine (β-CA, C₄H₆N₂O₂)

  • aromatic nitriles .

Reaction Behavior and Byproduct Formation

  • Hydrodehalogenation :
    • In nickel-catalyzed cross-coupling, this compound forms as a byproduct (38–52% yield) when α-chloronitriles undergo hydrodehalogenation instead of coupling with heteroaryl iodides .
  • Hydroxylation: MoOPH-mediated hydroxylation of this compound yields dihydrocinnamaldehyde cyanohydrin (57% yield), a pathway less efficient compared to hydroxylation of cyclic nitriles like 5-cyanonorbornene (35–40% yield) .

Physicochemical and Predictive QSAR Properties

Property This compound 3-Phenylpropionitrile Allyl Cyanide β-Cyano-L-Alanine
Boiling Point (°C) 130 (9.8 mmHg) 218 (lit.) 116–118 Decomposes
QSAR Parameter 0.15 0.12 0.14 N/A
Enzymatic Activity Low High Moderate Very High

Biological Activity

4-Phenylbutyronitrile (4-PBN) is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological properties of 4-PBN, its mechanisms of action, and relevant studies highlighting its therapeutic potential.

  • Chemical Formula : C₁₀H₁₁N
  • Molecular Weight : 145.21 g/mol
  • Boiling Point : 129–131 °C
  • Density : 0.976 g/cm³
  • CAS Number : 2046-18-6

4-PBN is believed to exert its biological effects through several mechanisms:

  • Interaction with Biomolecules : The compound may interact with various enzymes and receptors, influencing biochemical pathways that are crucial for cellular functions.
  • Antioxidant Activity : Preliminary studies suggest that 4-PBN possesses antioxidant properties, which can help mitigate oxidative stress in cells .
  • Neuroprotective Effects : There is evidence indicating that 4-PBN may protect neuronal cells from damage caused by oxidative stress and inflammation, potentially useful in neurodegenerative diseases.

Antioxidant Properties

Research indicates that 4-PBN can scavenge free radicals and reduce oxidative damage in cells. This activity is particularly relevant in the context of neuroprotection, where oxidative stress plays a significant role in neuronal degeneration.

Neuroprotective Effects

A study highlighted the neuroprotective effects of 4-PBN in models of oxidative stress. The compound was shown to reduce cell death and improve survival rates in neuronal cultures exposed to harmful agents.

Anti-inflammatory Effects

4-PBN has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions characterized by chronic inflammation .

Study on Neuroprotection

In a controlled experiment involving cultured neuronal cells, treatment with 4-PBN resulted in a significant decrease in markers of oxidative stress and cell apoptosis compared to untreated controls. The study suggested that the mechanism involved the modulation of signaling pathways related to apoptosis and inflammation.

Antioxidant Efficacy Assessment

A series of assays were conducted to evaluate the antioxidant capacity of 4-PBN. Results demonstrated that at varying concentrations, the compound effectively reduced reactive oxygen species (ROS) levels in cell cultures, indicating its potential as an antioxidant agent .

Data Table: Summary of Biological Activities of this compound

Biological ActivityDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveProtects neuronal cells from oxidative damage
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-phenylbutyronitrile, and how can reaction conditions be optimized?

  • Methodological Answer : this compound (CAS: N/A) is synthesized via nucleophilic substitution reactions. A validated route involves reacting 3-bromo-1-phenylpropane with potassium cyanide (KCN) in a polar aprotic solvent (e.g., DMF) at elevated temperatures (70–90°C) to yield this compound . Optimization includes monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry (1:1.2 molar ratio of halide to KCN), and ensuring anhydrous conditions to avoid side hydrolysis. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How can researchers characterize this compound, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm nitrile group presence (δ ~120 ppm in 13^13C NMR) and aromatic protons (δ 7.2–7.5 ppm in 1^1H NMR). IR spectroscopy identifies the C≡N stretch (~2240 cm1^{-1}) .
  • Chromatography : GC-MS or HPLC with a C18 column (acetonitrile/water mobile phase) ensures purity (>98%) and detects impurities like unreacted precursors .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Keep in sealed containers under inert gas (N2_2/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or strong bases to minimize hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of this compound derivatives to tetralones?

  • Methodological Answer : Hydrolysis of this compound to 4-phenylbutyric acid (via acid/base catalysis) precedes cyclization. Polyphosphoric acid (PPA) facilitates intramolecular Friedel-Crafts acylation, forming 1-tetralone. Computational studies (DFT) suggest the reaction proceeds through a planar transition state with partial positive charge localization on the carbonyl carbon . Kinetic monitoring (e.g., in situ FTIR) reveals rate dependence on acid strength and temperature (optimal: 80–100°C).

Q. How do structural modifications of this compound influence its biological activity, and how can researchers resolve contradictions in activity data?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Substituents on the phenyl ring (e.g., -F, -CF3_3) enhance lipophilicity and bioavailability. For example, fluorinated analogs show improved antifungal activity compared to unmodified this compound .
  • Data Contradictions : Discrepancies in biological assays (e.g., antimicrobial vs. neuroprotective effects) may arise from assay conditions (pH, cell lines) or impurity profiles. Validate findings via orthogonal assays (e.g., MIC testing for antimicrobial activity, SH-SY5Y cell models for neuroprotection) and cross-reference with PubChem bioactivity data .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer :

  • LC-QTOF-MS : Detects impurities at ppm levels. Use a HILIC column for polar byproducts (e.g., hydrolysis products).
  • Headspace GC-MS : Identifies volatile impurities (e.g., residual solvents).
  • ICP-MS : Quantifies metal catalysts (e.g., Pd, Cu) from synthetic processes. Calibrate with certified reference materials .

Q. Key Recommendations for Researchers

  • Cross-Validate Data : Use PubChem and CAS Common Chemistry for structural/activity cross-referencing .
  • Prioritize Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) to mitigate variability.
  • Address Contradictions : Perform meta-analyses of bioactivity data, accounting for assay heterogeneity .

Note: Avoid commercial sources like GLPBIO ( ) and prioritize peer-reviewed journals or PubChem for authoritative data.

Properties

IUPAC Name

4-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMVGKQFVMTRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6062129
Record name Benzenebutanenitrile
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Molecular Weight

145.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2046-18-6
Record name Benzenebutanenitrile
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Synthesis routes and methods

Procedure details

A mixture of 1-bromo-4-phenylbutane (58.8 g, 0.24 mole) and sodium cyanide (25 g, 0.5 mole) in ethanol (300 ml)-water (100 ml) is heated at reflux with stirring for 5 hours. The resulting reaction mixture is concentrated in vacuo and extracted with ether. The ethereal extract is filtered and evaporated at reduced pressure to afford the title compound which is purified by distillation.
Quantity
58.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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